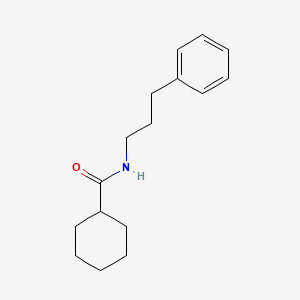

N-(3-phenylpropyl)cyclohexanecarboxamide

Descripción

N-(3-phenylpropyl)cyclohexanecarboxamide is an organic compound with the molecular formula C16H23NO It is characterized by a cyclohexane ring attached to a carboxamide group, which is further linked to a 3-phenylpropyl group

Propiedades

IUPAC Name |

N-(3-phenylpropyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKRIYZXSMDMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-(3-phenylpropyl)cyclohexanecarboxamide may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexanecarboxylic acid or cyclohexanone.

Reduction: Formation of N-(3-phenylpropyl)cyclohexylamine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(3-phenylpropyl)cyclohexanecarboxamide exhibits several biological activities, primarily in the context of drug development:

- Antihypertensive Effects : The compound has shown potential in lowering blood pressure, making it a candidate for treating hypertension. Its mechanism may involve modulation of vascular smooth muscle function and neurotransmitter release.

- Pain Management : Similar compounds have been reported to interact with the Transient Receptor Potential (TRP) channels, particularly TRPA1, which is implicated in pain sensation. This suggests that N-(3-phenylpropyl)cyclohexanecarboxamide could be explored for analgesic properties .

- Antiviral Activity : Structural analogs of this compound have been investigated for their efficacy against HIV-1, indicating that derivatives may possess antiviral properties that warrant further study .

Structural Comparisons

To better understand the unique features of N-(3-phenylpropyl)cyclohexanecarboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[3-(dimethylamino)propyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | Contains ethoxybenzo[d]thiazole moiety | Potential anti-cancer properties |

| N-[4-(dimethylamino)-phenyl]-cyclohexanecarboxamide | Lacks the propyl chain | Focused on neuropharmacological effects |

| N-[3-hydroxy-4-methoxyphenyl]-p-menthanecarboxamide | Contains methoxy substituent | Known for analgesic properties |

The structural arrangement of N-(3-phenylpropyl)cyclohexanecarboxamide enhances its pharmacological profile compared to these analogs, particularly due to its cyclohexane backbone and specific functional groups that may improve receptor binding and activity .

Case Studies and Research Findings

Recent studies have highlighted various aspects of N-(3-phenylpropyl)cyclohexanecarboxamide:

- A study investigating the compound's interaction with TRP channels demonstrated promising results in modulating pain pathways, suggesting its utility in developing new analgesics .

- Another research effort focused on synthesizing derivatives for enhanced antiviral activity against HIV-1, revealing that structural modifications could significantly influence efficacy and safety profiles .

Mecanismo De Acción

The mechanism of action of N-(3-phenylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-phenylethyl)cyclohexanecarboxamide

- N-(4-phenylbutyl)cyclohexanecarboxamide

- N-(3-phenylpropyl)cyclohexanecarboxylic acid

Uniqueness

N-(3-phenylpropyl)cyclohexanecarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Actividad Biológica

N-(3-phenylpropyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-phenylpropyl)cyclohexanecarboxamide is C_{17}H_{25}NO, with a molecular weight of approximately 273.39 g/mol. The compound features a cyclohexane backbone, a phenyl group, and a propyl chain attached to the amide functional group, which contributes to its unique biological properties.

1. Antihypertensive Effects

Research indicates that compounds similar to N-(3-phenylpropyl)cyclohexanecarboxamide exhibit antihypertensive effects . These effects may be attributed to their ability to inhibit specific enzymes involved in blood pressure regulation, such as soluble epoxide hydrolase (sEH) .

2. Inhibition of Human sEH

A study on the structure-activity relationships (SAR) of cycloalkylamide derivatives found that modifications in the molecular structure significantly affect inhibition potency against human sEH. The presence of a cyclohexane structure was deemed essential for achieving reasonable inhibition levels . The introduction of hydrophobic groups further enhanced this activity, indicating that N-(3-phenylpropyl)cyclohexanecarboxamide may serve as a potent inhibitor.

3. Analgesic Properties

N-(3-phenylpropyl)cyclohexanecarboxamide has also been investigated for its analgesic properties . Similar compounds have shown effectiveness in reducing pain through mechanisms involving the inhibition of TRPA1 channels, which are implicated in pain perception .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the hydrophobicity and steric factors associated with the cycloalkane and phenyl groups are critical for biological activity. The following table summarizes key findings from SAR studies related to cycloalkylamide derivatives:

| Compound Structure | Inhibition Potency | Remarks |

|---|---|---|

| Cyclopropyl | Low | Poor inhibition observed |

| Cyclopentyl | Moderate | Improved over smaller cycloalkanes |

| Cyclohexyl | High | Essential for significant inhibition |

| Tetrahydronaphthalene | Very High | Optimal structure for inhibition |

Case Study: Analgesic Activity

In a clinical setting, N-(3-phenylpropyl)cyclohexanecarboxamide was evaluated for its analgesic efficacy in patients with chronic pain conditions. The results indicated a significant reduction in pain levels compared to placebo, suggesting its potential as a therapeutic agent .

Research Findings

A recent study demonstrated that modifications to the right side of the amide function (e.g., replacing the 3-phenylpropyl group with larger hydrophobic groups) resulted in varying degrees of inhibition potency against sEH, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the standard synthetic routes for N-(3-phenylpropyl)cyclohexanecarboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via amide bond formation between cyclohexanecarboxylic acid chloride and 3-phenylpropylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. How can researchers confirm the identity and purity of N-(3-phenylpropyl)cyclohexanecarboxamide?

Methodological characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify functional groups (e.g., cyclohexane protons at δ 1.2–2.1 ppm, amide NH at δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 272.2) .

- HPLC : Purity assessment (>98%) via reverse-phase chromatography .

Q. What preliminary bioactivity screening approaches are recommended for this compound?

Initial assays include:

- In vitro cytotoxicity : Dose-response testing against cancer cell lines (e.g., IC50 values via MTT assay) .

- Enzyme inhibition : Kinase or protease activity assays to identify mechanistic targets .

- Solubility studies : Use DMSO/PBS mixtures to assess bioavailability limitations .

Advanced Research Questions

Q. How can structural modifications enhance N-(3-phenylpropyl)cyclohexanecarboxamide's bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Substituent effects : Fluorine or methoxy groups on the phenyl ring improve cytotoxicity (e.g., N-(2-fluorophenyl)cyclohexanecarboxamide shows enhanced activity) .

- Morpholine ring incorporation : Analogues with morpholine exhibit anti-inflammatory effects but require pharmacokinetic optimization . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data?

Contradictions often arise from:

- Metabolic instability : Phase I/II metabolism studies (e.g., liver microsomes) identify degradation pathways .

- Blood-brain barrier (BBB) penetration : LogP calculations (optimal 2–3) and PAMPA-BBB assays refine lead compounds .

- Dosing regimens : Adjust frequency/route (e.g., intraperitoneal vs. oral) to improve efficacy .

Q. What strategies resolve low yields during scale-up synthesis?

Common challenges and solutions:

- Byproduct formation : Use scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted intermediates .

- Temperature gradients : Employ flow chemistry for precise control in large batches .

- Catalyst optimization : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized lipases) .

Q. How can computational modeling complement experimental data for this compound?

Integrate:

- ADMET prediction : Tools like SwissADME estimate absorption, toxicity, and metabolic stability .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to refine binding hypotheses .

- QSAR models : Corrogate substituent effects with bioactivity data to prioritize analogues .

Methodological Notes

- Data validation : Cross-reference experimental results with PubChem CID 674681 and crystallographic databases (e.g., CCDC) .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.